molecular formula C5H6O5 B12894686 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid

3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B12894686
M. Wt: 146.10 g/mol
InChI Key: VVPBWDRVMDKYQV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid is a unique organic compound characterized by its furan ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydroxyl group, a keto group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable β-keto ester with a hydroxylamine derivative, followed by cyclization to form the furan ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,3-dioxotetrahydrofuran-3-carboxylic acid.

    Reduction: The keto group can be reduced to form a hydroxyl group, yielding 3,4-dihydroxy-2-oxotetrahydrofuran-3-carboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to act as an inhibitor or activator of certain biochemical pathways, depending on the context.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Similar in structure but lacks the hydroxyl and keto groups.

    3-Hydroxy-2-oxotetrahydrofuran: Lacks the carboxylic acid group.

    2,5-Dioxotetrahydrofuran: Contains two keto groups but lacks the hydroxyl and carboxylic acid groups.

Uniqueness: 3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, keto, and carboxylic acid) within a single molecule. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

3-hydroxy-2-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C5H6O5/c6-3(7)5(9)1-2-10-4(5)8/h9H,1-2H2,(H,6,7)

InChI Key

VVPBWDRVMDKYQV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(C(=O)O)O

Origin of Product

United States

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